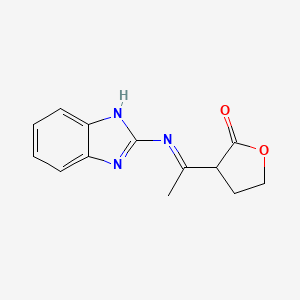
3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone involves the condensation of 1H-1,3-benzimidazole-2-carboxaldehyde with ethylenediamine to form the corresponding Schiff base, which is then cyclized with maleic anhydride to yield the target compound.
Starting Materials
1H-1,3-benzimidazole-2-carboxaldehyde, ethylenediamine, maleic anhydride
Reaction
Step 1: Condensation of 1H-1,3-benzimidazole-2-carboxaldehyde with ethylenediamine in ethanol to form the corresponding Schiff base., Step 2: Cyclization of the Schiff base with maleic anhydride in refluxing toluene to yield 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone.
Mechanism Of Action
The mechanism of action of 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone involves its ability to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. It has also been found to scavenge free radicals and protect against oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone can modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation, improve cognitive function, and protect against oxidative stress. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone in lab experiments is its ability to exhibit multiple activities, making it a versatile compound for various research applications. However, one limitation is the lack of information on its toxicity and safety profile, which needs to be further investigated.
Future Directions
There are several future directions for research on 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone. One potential direction is to investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, further research is needed to determine its toxicity and safety profile for potential clinical use.
In conclusion, 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone has shown potential in various scientific research applications, including anti-inflammatory, antioxidant, and antitumor activities. Its mechanism of action involves its ability to inhibit enzymes and proteins involved in inflammation and tumor growth, as well as scavenge free radicals and protect against oxidative stress. While it has advantages as a versatile compound, further research is needed to determine its safety and toxicity profile for potential clinical use.
Scientific Research Applications
Research has shown that 3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone has potential in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[(E)-N-(1H-benzimidazol-2-yl)-C-methylcarbonimidoyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8(9-6-7-18-12(9)17)14-13-15-10-4-2-3-5-11(10)16-13/h2-5,9H,6-7H2,1H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIJGUHNNCGKQE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NC2=CC=CC=C2N1)C3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=NC2=CC=CC=C2N1)/C3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,3-benzimidazol-2-ylethanimidoyl)dihydro-2(3H)-furanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

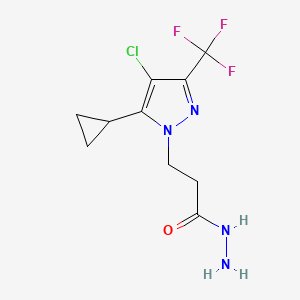
![4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2732453.png)
![2-[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-benzo[f]chromen-3-one](/img/structure/B2732456.png)
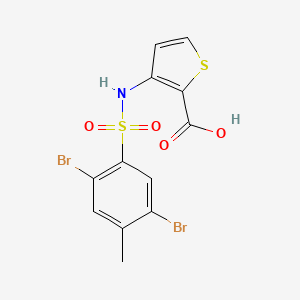
![2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2732458.png)
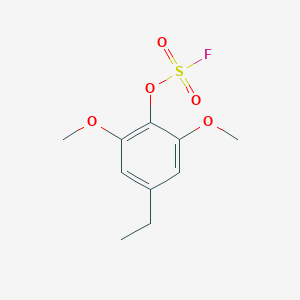
![N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2732462.png)

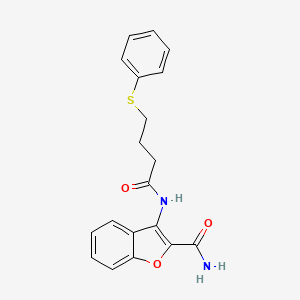
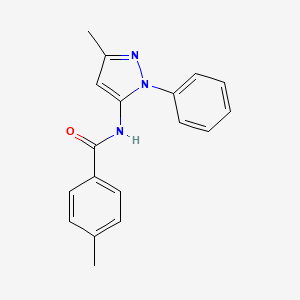
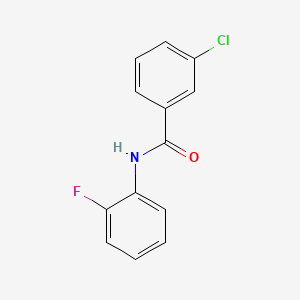
![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)
![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)
![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)